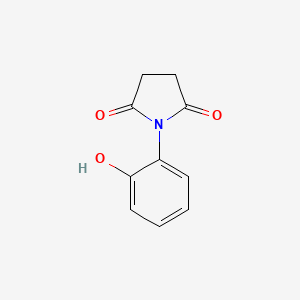

1-(2-Hydroxyphenyl)pyrrolidine-2,5-dione

Description

General Overview of Pyrrolidine-2,5-dione Derivatives in Drug Discovery

The pyrrolidine-2,5-dione, also known as the succinimide (B58015) ring, is a five-membered heterocyclic scaffold that has proven to be a valuable pharmacophore in drug discovery. nih.govresearchgate.net Its derivatives have demonstrated a broad spectrum of biological activities, including anticonvulsant, antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netmdpi.com The structural rigidity of the pyrrolidine-2,5-dione core, combined with the potential for substitution at various positions, allows for the fine-tuning of physicochemical properties and biological activity. unipa.it

One of the most well-established therapeutic applications of pyrrolidine-2,5-dione derivatives is in the treatment of epilepsy. The succinimide class of anticonvulsants, which includes ethosuximide (B1671622), has been a mainstay in the management of absence seizures. mdpi.com Research in this area continues, with the synthesis of new hybrid anticonvulsants based on the pyrrolidine-2,5-dione frame aiming for a broader spectrum of activity. mdpi.com

Beyond the central nervous system, pyrrolidine-2,5-dione derivatives have emerged as promising agents in oncology. Studies have shown that these compounds can exhibit potent anticancer activity through various mechanisms, including the inhibition of enzymes crucial for tumor growth and survival. researchgate.netmdpi.com For instance, certain derivatives have been designed as inhibitors of tumor necrosis factor α (TNF-α), a key mediator in inflammatory diseases and cancer. nih.gov

The antimicrobial potential of this scaffold is also an active area of investigation. Researchers have synthesized and evaluated a variety of pyrrolidine-2,5-dione derivatives against both bacterial and fungal pathogens. nih.govmdpi.comnih.gov These studies have highlighted the importance of specific substitutions on the succinimide ring in determining the potency and spectrum of antimicrobial activity.

Significance of the 1-(2-Hydroxyphenyl)pyrrolidine-2,5-dione Moiety in Contemporary Chemical Research

Recent research has highlighted the particular significance of incorporating a 2-hydroxyphenyl group at the N-1 position of the pyrrolidine-2,5-dione ring. This specific substitution has been shown to confer valuable biological properties, particularly in the realms of antimicrobial and anticancer activities. nih.gov

The synthesis of derivatives based on a 1-(2-hydroxyphenyl)-5-oxopyrrolidine core has been a key area of exploration. A common synthetic route involves the reaction of 2-aminophenol (B121084) with itaconic acid to form the foundational 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. nih.gov This intermediate serves as a versatile platform for the introduction of various functional groups, leading to a library of compounds with diverse biological profiles.

The presence of the 2-hydroxyphenyl moiety appears to be crucial for the observed biological effects. For example, derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have demonstrated significant activity against multidrug-resistant Gram-positive bacteria and fungal pathogens. nih.govelsevierpure.com Furthermore, certain analogues have exhibited promising anticancer activity against human cancer cell lines. nih.govresearchgate.net The precise mechanism by which the 2-hydroxyphenyl group contributes to this activity is a subject of ongoing investigation, but it is hypothesized to be involved in key binding interactions with biological targets.

The following data tables summarize some of the key research findings related to the antimicrobial and anticancer activities of derivatives of the this compound scaffold.

Antimicrobial Activity of 1-(2-Hydroxyphenyl)-5-oxopyrrolidine Derivatives nih.gov

| Compound | Target Organism | MIC (µg/mL) |

| Derivative A | Staphylococcus aureus | 16 |

| Derivative B | Candida albicans | 32 |

| Derivative C | Aspergillus fumigatus | >64 |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.

Anticancer Activity of 1-(2-Hydroxyphenyl)-5-oxopyrrolidine Derivatives against A549 Human Lung Carcinoma Cells nih.gov

| Compound | IC50 (µM) |

| Derivative X | 15.8 |

| Derivative Y | 22.4 |

| Derivative Z | >50 |

IC50 (half-maximal inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition in vitro.

The exploration of the this compound moiety represents a promising avenue in the development of new therapeutic agents. The ability to readily synthesize a variety of derivatives from a common intermediate, coupled with the significant biological activities observed, underscores the importance of this particular chemical scaffold in modern medicinal chemistry research. Further studies are warranted to fully elucidate the structure-activity relationships and mechanisms of action of these promising compounds.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxyphenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-8-4-2-1-3-7(8)11-9(13)5-6-10(11)14/h1-4,12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMHYVXVMJXSEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00229592 | |

| Record name | 2,5-Pyrrolidinedione, 1-(2-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79252-84-9 | |

| Record name | 2,5-Pyrrolidinedione, 1-(2-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079252849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Pyrrolidinedione, 1-(2-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-hydroxyphenyl)pyrrolidine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 1 2 Hydroxyphenyl Pyrrolidine 2,5 Dione and Its Analogs

Established Synthetic Pathways for Pyrrolidine-2,5-dione Core Structures

The construction of the fundamental pyrrolidine-2,5-dione ring is primarily achieved through methods that form the cyclic imide functionality.

One of the most frequently utilized methods for preparing pyrrolidine-2,5-diones involves the nucleophilic acyl substitution reaction between a primary amine and a derivative of succinic acid, such as succinic anhydride (B1165640). psu.edu This approach is straightforward and versatile. The reaction typically proceeds by heating the amine and the anhydride, often in a suitable solvent. For instance, the synthesis of 1-(3-chlorophenyl)-pyrrolidine-2,5-dione is achieved by refluxing succinyl chloride (derived from succinic acid and thionyl chloride) with m-chloroaniline. ijapbc.com The resulting cyclic imide can be identified by characteristic signals in its IR spectrum, typically showing a doublet for the carbonyl groups around 1711 and 1680 cm⁻¹. ijapbc.com

This strategy has been applied to various amines. In one example, succinic anhydride was reacted with ethylenediamine (B42938) to prepare 1-(2-aminoethyl) pyrrolidine-2,5-dione. researchgate.net Similarly, more complex heterocyclic amines can be used; for example, certain quinazolinone derivatives have been reacted with succinic anhydride to yield the corresponding pyrrolidine-2,5-dione products. researchgate.net

Intramolecular cyclization offers an alternative route to the pyrrolidine (B122466) ring system. researchgate.net This strategy involves a precursor molecule that already contains the requisite atoms arranged in a linear fashion, which then undergoes a ring-closing reaction. These reactions can be promoted by various catalysts or conditions. For example, dirhodium-catalyzed intramolecular nitrene insertion into sp³ C-H bonds allows for the regio- and diastereoselective synthesis of N-unprotected pyrrolidines under mild conditions. organic-chemistry.org Another approach uses an acid-promoted reaction of N-carbamate-protected amino alcohols to form pyrrolidines. organic-chemistry.org While these methods often target the broader class of pyrrolidines, the synthesis of pyrrolidones (containing one carbonyl) from amides is a common specific application of this strategy. psu.eduresearchgate.net The formation of the dione (B5365651) structure often involves the cyclization of amide derivatives of 1,4-dicarboxylic acids. psu.edu

Targeted Synthesis of 1-(2-Hydroxyphenyl)pyrrolidine-2,5-dione

The specific synthesis of the title compound and its close analogs often employs starting materials that already contain the desired phenyl and hydroxyl groups.

A direct and effective method for synthesizing the core structure of the title compound involves the condensation of 2-aminophenol (B121084) with itaconic acid. nih.govsemanticscholar.org This reaction leads to the formation of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, a key intermediate. nih.govsemanticscholar.org The process is typically carried out by refluxing a mixture of 2-aminophenol and itaconic acid in water. nih.gov This key intermediate serves as a versatile scaffold for further chemical modifications. nih.gov

Advanced Derivatization and Functionalization Strategies

Beyond the initial synthesis, advanced strategies can be used to create more complex or substituted pyrrolidine-2,5-diones, which may not be accessible through direct condensation methods.

A notable advanced method for synthesizing 3,4-disubstituted 1-hydroxy-pyrrolidine-2,5-diones utilizes a rearrangement reaction starting from 3-substituted coumarins and nitromethane (B149229). psu.edunih.gov This one-pot synthesis is efficient and proceeds through a proposed mechanism involving a Michael addition, followed by a Nef-type rearrangement and subsequent cyclization. researchgate.netrsc.org

The reaction is initiated by the Michael addition of nitromethane to the coumarin (B35378) derivative. rsc.org This is followed by a complex Nef-type rearrangement of the resulting nitromethyl group, which transforms into a nitroso-hydroxymethyl group, and finally, cyclization with the opening of the coumarin's lactone ring to form the desired pyrrolidine-2,5-dione product. rsc.org The reaction's success is dependent on the nature of the substituent at the 3-position of the coumarin. Coumarins with electron-withdrawing groups generally yield the expected pyrrolidine derivatives, while those with electron-donating groups may not react under the same conditions. psu.edu

Computational studies have elucidated the energetics of this transformation. The initial Michael addition of deprotonated nitromethane to coumarin has a relatively low activation energy barrier of 21.7 kJ mol⁻¹. researchgate.netrsc.org Subsequent steps, such as proton transfer and the oxygen atom migration characteristic of the Nef-type rearrangement, have significantly higher energy barriers. researchgate.netrsc.org

Table 1: Reaction of 3-Substituted Coumarins with Nitromethane This table summarizes the results of the rearrangement reaction between various 3-substituted coumarins and nitromethane to yield substituted pyrrolidine-2,5-diones.

| Entry | 3-Substituent on Coumarin | Product | Yield (%) |

| 1 | -COOEt | 1-Hydroxy-4-(2-hydroxyphenyl)-2,5-dioxopyrrolidine-3-carboxylic acid ethyl ester | 82 |

| 2 | -CONMe₂ | 1-Hydroxy-4-(2-hydroxyphenyl)-2,5-dioxopyrrolidine-3-carboxylic acid dimethyl amide | 75 |

| 3 | -CN | 1-Hydroxy-4-(2-hydroxyphenyl)-2,5-dioxopyrrolidine-3-carbonitrile | 85 |

| 4 | -Cl | 2-Hydroxy-2,2a-dihydrochromeno[3,4-b]azet-3-one | - |

| 5 | -NO₂ | No pyrrolidine derivative formed | - |

| Data sourced from Molecules (2012). psu.edu | |||

| *Note: The reaction with 3-chloro-2H-chromen-2-one yielded a different heterocyclic product instead of the expected pyrrolidine derivative. psu.edu |

Table 2: Calculated Energy Barriers for the Rearrangement Reaction Mechanism This table presents key energy barriers calculated for the stages of the one-pot synthesis of pyrrolidinedione from coumarin and nitromethane.

| Reaction Stage | Description | Energy Barrier (kJ mol⁻¹) |

| Michael Addition | Addition of deprotonated nitromethane to coumarin | 21.7 |

| Proton Transfer | Tautomerization of the nitromethyl intermediate | 197.8 |

| Nef-Type Rearrangement | Migration of an oxygen atom (water-assisted) | 142.4 |

| Cyclization | Formation of the pyrrolidine ring from a protonated intermediate | 11.9 |

| *Data sourced from RSC Advances (2018). researchgate.netrsc.org |

Table of Mentioned Chemical Compounds

| Chemical Name |

| This compound |

| 1,4-Dicarboxylic Acids |

| Succinic Anhydride |

| o-Aminophenol |

| Itaconic Acid |

| 3-Substituted Coumarins |

| Nitromethane |

| Pyrrolidine-2,5-dione |

| Succinimide (B58015) |

| Succinic acid |

| 1-(3-chlorophenyl)-pyrrolidine-2,5-dione |

| Thionyl chloride |

| m-Chloroaniline |

| 1-(2-aminoethyl) pyrrolidine-2,5-dione |

| Ethylenediamine |

| Quinazolinone |

| N-carbamate |

| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid |

| 1-Hydroxy-4-(2-hydroxyphenyl)-2,5-dioxopyrrolidine-3-carboxylic acid ethyl ester |

| 1-Hydroxy-4-(2-hydroxyphenyl)-2,5-dioxopyrrolidine-3-carboxylic acid dimethyl amide |

| 1-Hydroxy-4-(2-hydroxyphenyl)-2,5-dioxopyrrolidine-3-carbonitrile |

| 3-Chloro-2H-chromen-2-one |

| 2-Hydroxy-2,2a-dihydrochromeno[3,4-b]azet-3-one |

| 3-Nitro-2H-chromen-2-one |

Introduction of Diverse Chemical Moieties (e.g., Hydrazone, Azole, Azine)

The functionalization of the pyrrolidine-2,5-dione core by introducing diverse chemical moieties such as hydrazones, azoles, and azines is a key strategy for creating new derivatives. These modifications can be achieved by leveraging functional groups on the N-phenyl substituent or the pyrrolidine ring itself.

One common approach involves the synthesis of acyl hydrazone derivatives. Studies have shown that 5-pyrrolidin-2-ones featuring hydrazine (B178648) or acyl hydrazone groups can be synthesized and evaluated for their biological activities. researchgate.netnih.gov For instance, starting with a precursor like 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid, modifications can be made to the acetamide (B32628) group. researchgate.net Deacetylation to reveal a free amino group provides a handle for further reactions, enabling the introduction of hydrazone and azole moieties. researchgate.net The synthesis of hydrazone derivatives often involves the reaction of a carbonyl-containing precursor with a hydrazine, or the coupling of a carboxylic acid group with a hydrazide. nih.gov

The synthesis of N(1)-substituted derivatives of 3,4-dimethyl-1H-pyrrole-2,5-dione has been accomplished through the reaction of N³-substituted amidrazones with 2,3-dimethylmaleic anhydride. mdpi.com This method highlights how a hydrazone-like functional group (amidrazone) can be used as a building block to construct the pyrrole-2,5-dione ring system, resulting in derivatives with distinct stereoisomeric forms. mdpi.com

Table 1: Examples of Moiety Introduction Reactions

| Starting Material Precursor | Reagent(s) | Moiety Introduced | Reference(s) |

|---|---|---|---|

| 1-(4-aminophenyl)-5-oxopyrrolidine | Various reagents after functionalization | Hydrazone, Azole, Diazole | researchgate.net |

| N³-substituted amidrazones | 2,3-Dimethylmaleic anhydride | N(1)-Amidrazone derivative | mdpi.com |

| Betulonic acid | Isoniazid (INH) | Isonicotinoylhydrazone | nih.gov |

Halogenation Strategies for Substituted Derivatives (e.g., Dichloro-substitution)

Halogenation is a fundamental transformation for modifying the pyrrolidine-2,5-dione scaffold. Halogenated derivatives serve as important intermediates for further functionalization or as target compounds themselves. The well-known reagent 1-bromopyrrolidine-2,5-dione (NBS) is a classic example of a halogenated derivative used extensively in organic synthesis as a brominating agent. researchgate.netnih.gov

Strategies for introducing halogens onto the heterocyclic ring have been developed. For example, 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones can be effectively converted into their corresponding 5-chloro-1,5-dihydro-2H-pyrrol-2-one derivatives. researchgate.net These chloro-substituted compounds are valuable intermediates for subsequent nucleophilic substitution reactions. Furthermore, natural and synthetic 1H-pyrrole-2,5-dione derivatives, such as 3-bromo-1H-pyrrole-2,5-dione and 3,4-dibromo-1H-pyrrole-2,5-dione, have been described, indicating that direct halogenation of the five-membered ring is a viable synthetic route. mdpi.com

While not directly on the pyrrolidine-2,5-dione core, selective chlorination and bromination of 1-(2-hydroxyaryl)-3-arylpropane-1,3-diones have been achieved, demonstrating methods for halogenating dione structures that could be conceptually applied to related systems. researchgate.net

One-Pot Multicomponent Reactions for Pyrrolidine-Containing Heterocycles

One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to constructing complex heterocyclic scaffolds like pyrrolidine. tandfonline.comrsc.org These reactions combine three or more starting materials in a single synthetic operation, minimizing waste and simplifying purification processes. tandfonline.commdpi.com

A prevalent MCR strategy for synthesizing pyrrolidines involves the [3+2] cycloaddition of an in-situ generated azomethine ylide with a dipolarophile. tandfonline.com For example, an azomethine ylide can be formed from the reaction of an amino acid with an aldehyde. This intermediate then reacts with an alkene, such as a maleimide, to yield a highly substituted pyrrolidine ring. tandfonline.com A specific implementation involves the reaction of aromatic aldehydes, glycine (B1666218) ester, and maleimides under microwave heating to form an intermediate that undergoes intramolecular cycloaddition to give the desired pyrrolidine hybrids in good yields. tandfonline.com

Another example is the three-component reaction between esters of acylpyruvic acid, aromatic aldehydes, and amines to produce polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. nih.gov These MCRs are valuable for creating diverse libraries of pyrrolidine-containing compounds for various research applications. tandfonline.comresearchgate.net The development of asymmetric MCRs has also enabled the diastereoselective synthesis of highly functionalized pyrrolidines with control over multiple stereocenters in a single step. nih.gov

Table 2: Selected Multicomponent Reactions for Pyrrolidine Synthesis

| Components | Key Intermediate | Product Type | Reference(s) |

|---|---|---|---|

| Aldehyde, Amino Acid, Maleimide | Azomethine ylide | Substituted Pyrrolidine | tandfonline.com |

| Acylpyruvic acid ester, Aldehyde, Amine | N/A | 3-Hydroxy-1,5-dihydro-2H-pyrrol-2-one | nih.gov |

| Phenyl dihydrofuran, N-tosyl imino ester, Silane reagent | N/A | Functionalized Pyrrolidine/Proline | nih.gov |

Michael Addition Reactions for N-Substituted Pyrrolidine-2,5-dione Derivatives

The Michael addition is a powerful carbon-carbon bond-forming reaction that is widely used for the synthesis of pyrrolidine-2,5-dione derivatives. researchgate.net This reaction involves the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). nih.gov N-substituted maleimides are common Michael acceptors in these reactions, leading directly to the succinimide (pyrrolidine-2,5-dione) ring system.

In one reported approach, N-substituted pyrrolidine-2,5-dione derivatives were synthesized through the Michael addition of ketones to N-substituted maleimides, catalyzed by a self-assembled three-component organocatalyst system. ebi.ac.uk Similarly, the synthesis of 3-heteryl substituted pyrrolidine-2,5-diones has been accomplished via a catalytic Michael reaction, demonstrating the versatility of this method for introducing diverse substituents at the C-3 position of the ring. nih.gov

The reaction can be performed asymmetrically to produce chiral products. For instance, an organocatalytic synthetic approach using Michael addition was developed to synthesize stereopure pyrrolidinedione derivatives, which are valuable as building blocks for drug discovery. nih.gov

Table 3: Examples of Michael Addition for Pyrrolidine-2,5-dione Synthesis

| Michael Acceptor | Michael Donor | Product | Reference(s) |

|---|---|---|---|

| N-substituted maleimide | Ketone | N,3-disubstituted pyrrolidine-2,5-dione | ebi.ac.uk |

| N-substituted maleimide | Heterocycle | 3-Heteryl substituted pyrrolidine-2,5-dione | nih.gov |

| N-phenylmaleimide | 2-Methylpentanal | (S)-2-((S)-2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpentanal | nih.gov |

Synthesis of 4-(Pyrrolidine-2,5-dione-1-yl)phenol Derivatives

The synthesis of specific isomers, such as those with a phenol (B47542) group at the para-position of the N-phenyl ring, can be achieved through targeted synthetic routes. A straightforward and effective protocol has been established for the preparation of 4-(Pyrrolidine-2,5-dione-1-yl)phenol. researchgate.net

This synthesis involves the direct reaction of 4-aminophenol (B1666318) with succinic anhydride. researchgate.net The reaction is typically carried out using glacial acetic acid as the solvent and is heated under reflux conditions (120-130 °C) for several hours. This condensation reaction forms the imide ring of the pyrrolidine-2,5-dione structure by linking the nitrogen atom of the aminophenol to the two carbonyl groups of the succinic anhydride, with the elimination of water. The resulting product, 4-(Pyrrolidine-2,5-dione-1-yl)phenol, has been characterized using various spectroscopic and crystallographic techniques. researchgate.net

Table 4: Synthesis of 4-(Pyrrolidine-2,5-dione-1-yl)phenol

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Reference(s) |

|---|---|---|---|---|---|

| 4-Aminophenol | Succinic anhydride | Glacial Acetic Acid | Reflux (120-130 °C), 4h | 4-(Pyrrolidine-2,5-dione-1-yl)phenol | researchgate.net |

Advanced Structural Elucidation and Spectroscopic Characterization of 1 2 Hydroxyphenyl Pyrrolidine 2,5 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural assignment of 1-(2-Hydroxyphenyl)pyrrolidine-2,5-dione and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework.

In the ¹H NMR spectrum, the protons of the pyrrolidine-2,5-dione ring typically appear as a singlet or a multiplet system, depending on the substitution pattern. For the parent succinimide (B58015) ring, the four methylene (B1212753) protons are chemically and magnetically equivalent and appear as a single sharp singlet. In the case of this compound, these protons (CH₂-CH₂) in the succinimide ring are expected to present a singlet at approximately δ 2.7-2.9 ppm. ijapbc.commdpi.com The aromatic protons on the hydroxyphenyl group will appear in the downfield region (typically δ 6.8–7.5 ppm) as a complex multiplet pattern, resulting from spin-spin coupling. The phenolic hydroxyl proton (-OH) will exhibit a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbons (C=O) of the dione (B5365651) ring are characteristically found in the highly deshielded region of the spectrum, typically between δ 170 and 180 ppm. mdpi.combas.bg The methylene carbons of the succinimide ring would be expected to resonate at approximately δ 28-30 ppm. mdpi.com The carbons of the phenyl ring will show signals in the aromatic region (δ 115–160 ppm), with the carbon atom attached to the hydroxyl group appearing at a higher chemical shift. mdpi.com

For related derivatives, such as 1-(4-acetamidophenyl)-5-oxopyrrolidine derivatives, characteristic signals for the pyrrolidine (B122466) ring carbons are observed, further confirming these assignments. mdpi.com For example, in a 2,5-dimethylpyrrole derivative, the methyl group carbons appear around δ 12-13 ppm, and the pyrrole (B145914) carbons are seen at approximately δ 105 ppm. mdpi.com Two-dimensional NMR techniques like HSQC and HMBC are often employed to definitively assign all proton and carbon signals, especially in more complex derivatives. bas.bgjst-ud.vnresearchgate.net

Table 1: Expected NMR Data for this compound

| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| C=O (Imide) | - | ~175-177 |

| -CH₂-CH₂- (Ring) | ~2.8 (s, 4H) | ~29 |

| Ar-C | ~6.8-7.4 (m, 4H) | ~116-140 |

| Ar-C-OH | - | ~150-155 |

| Ar-C-N | - | ~125-130 |

| -OH | Variable (br s, 1H) | - |

Note: Data is estimated based on values for structurally similar compounds. ijapbc.commdpi.combas.bg

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is distinguished by several key absorption bands that confirm its structure.

The most prominent features are the stretching vibrations of the two carbonyl groups (C=O) within the succinimide ring. Cyclic imides typically show two distinct C=O stretching bands due to symmetric and asymmetric vibrations. For this compound, these bands are expected to appear in the region of 1700-1800 cm⁻¹. For instance, a related compound, 1-(3-chlorophenyl)-pyrrolidine-2,5-dione, displays a characteristic doublet at approximately 1711 cm⁻¹ and 1680 cm⁻¹. ijapbc.com Similarly, 1-methoxypyrrolidine-2,5-dione shows strong absorptions at 1727.7 cm⁻¹ and 1790.6 cm⁻¹. researchgate.net

Another significant feature is the broad absorption band corresponding to the O-H stretching vibration of the phenolic hydroxyl group, which is typically observed in the range of 3200-3600 cm⁻¹. The C-N stretching vibration of the imide structure gives rise to bands between 1300 and 1100 cm⁻¹. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Phenolic -OH | O-H stretch, H-bonded | 3200-3600 (broad) |

| Aromatic C-H | C-H stretch | 3000-3100 |

| Imide C=O | Asymmetric & Symmetric C=O stretch | 1700-1800 (two bands) |

| Aromatic C=C | C=C stretch | 1450-1600 |

| Imide C-N | C-N stretch | 1100-1300 |

Note: Frequencies are based on typical values for the respective functional groups and data from related compounds. ijapbc.comresearchgate.net

Mass Spectrometry (MS and High-Resolution Mass Spectrometry) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. For this compound (C₁₀H₉NO₃), the exact molecular weight can be precisely determined using High-Resolution Mass Spectrometry (HRMS). nih.gov The calculated monoisotopic mass is 191.05824 Da. uni.lu HRMS analysis of related pyrrolidine-dione derivatives has been successfully used to confirm their elemental composition by matching the experimentally observed mass to the calculated value with high accuracy. jst-ud.vnresearchgate.net

Under electron ionization (EI) or electrospray ionization (ESI), the molecule will ionize, forming a molecular ion ([M]⁺) or a pseudomolecular ion ([M+H]⁺ or [M-H]⁻). The fragmentation of this ion provides a unique fingerprint. Key fragmentation pathways for this compound would likely involve:

Cleavage of the succinimide ring.

Loss of carbon monoxide (CO) or carbon dioxide (CO₂) from the imide structure.

Fragmentation of the bond between the phenyl ring and the nitrogen atom.

Rearrangements involving the hydroxyl group, such as the loss of water, which is a common fragmentation for phenolic compounds. researchgate.net

Table 3: Predicted Mass Spectrometry Data for C₁₀H₉NO₃

| Adduct / Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | [C₁₀H₁₀NO₃]⁺ | 192.06552 |

| [M+Na]⁺ | [C₁₀H₉NO₃Na]⁺ | 214.04746 |

| [M-H]⁻ | [C₁₀H₈NO₃]⁻ | 190.05096 |

Data sourced from PubChem predictions. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands arising from both the pyrrolidine-2,5-dione moiety and the hydroxyphenyl substituent.

The carbonyl groups in the succinimide ring can undergo n→π* transitions, which typically result in a weak absorption band at longer wavelengths (around 300 nm). researchgate.net More intense π→π* transitions, associated with both the carbonyl groups and the aromatic ring, are expected at shorter wavelengths (below 280 nm). researchgate.net For example, a related derivative, 1-(2-aminoethyl)pyrrolidine-2,5-dione, exhibits absorption bands at 236 nm (π→π) and 300 nm (n→π). researchgate.net The presence of the hydroxyphenyl group, a chromophore, will contribute significantly to the π→π* transitions. The exact position and intensity of these bands can be influenced by the solvent polarity. researchgate.netmu-varna.bg

Table 4: Expected UV-Vis Absorption Maxima (λ_max) for this compound

| Electronic Transition | Associated Chromophore | Expected λ_max (nm) |

|---|---|---|

| π→π* | Phenyl ring, C=O | ~230-280 |

| n→π* | C=O | ~300 (weak) |

Note: Values are estimated based on data for related structures. researchgate.net

Single Crystal X-ray Diffraction (XRD) for Absolute Stereochemistry and Crystal Packing Analysis

Single Crystal X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. mdpi.com This technique provides precise bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation. For chiral molecules, XRD can establish the absolute stereochemistry.

Table 5: Crystallographic Data for the Parent Compound, Pyrrolidine-2,5-dione

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₄H₅NO₂ | researchgate.netnih.gov |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Pbca | researchgate.net |

| a (Å) | 7.3661 (4) | researchgate.net |

| b (Å) | 9.5504 (5) | researchgate.net |

| c (Å) | 12.8501 (7) | researchgate.net |

| V (ų) | 904.00 (8) | researchgate.net |

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. This analysis is crucial for verifying the empirical formula and purity of a synthesized compound.

For this compound, with the molecular formula C₁₀H₉NO₃, the theoretical elemental composition can be calculated. Experimental results obtained from an elemental analyzer are then compared to these theoretical values. A close agreement, typically within ±0.4%, provides strong evidence for the proposed molecular formula and indicates a high degree of sample purity. nih.gov This technique is routinely used in the characterization of new pyrrolidine-dione derivatives. ijapbc.comnih.gov

Table 6: Elemental Composition of this compound (C₁₀H₉NO₃)

| Element | Calculated Mass Percentage (%) |

|---|---|

| Carbon (C) | 62.82 |

| Hydrogen (H) | 4.74 |

| Nitrogen (N) | 7.33 |

| Oxygen (O) | 25.11 |

Note: Molecular Weight = 191.18 g/mol .

Computational Chemistry and Theoretical Investigations of 1 2 Hydroxyphenyl Pyrrolidine 2,5 Dione

Quantum Chemical Calculations

Quantum chemical calculations, primarily using Density Functional Theory (DFT), are instrumental in elucidating the properties of pyrrolidine-2,5-dione derivatives. These methods model the electronic structure and geometry of molecules to predict their behavior and characteristics.

The synthesis of pyrrolidinedione derivatives often involves complex multi-step reactions. Quantum chemical studies have been pivotal in elucidating the mechanisms of these formations. A notable example is the one-pot synthesis of 1-hydroxy-4-(2-hydroxyphenyl)-2,5-dioxopyrrolidine, a compound structurally related to the title compound, from coumarin (B35378) and nitromethane (B149229). rsc.org Computational modeling has shown this synthesis proceeds through several distinct stages:

Michael Addition : The reaction initiates with a Michael addition of deprotonated nitromethane to the coumarin substrate. rsc.org This step involves the formation of a key carbon-carbon bond.

Nef-Type Rearrangement : Following the initial addition, a Nef-type rearrangement of the nitromethyl group occurs. rsc.orgresearchgate.net This involves the migration of an oxygen atom, transforming the nitro group into a nitroso-hydroxymethyl group. rsc.orgresearchgate.net

Cyclization : The final stage is the cyclization of the intermediate to form the five-membered pyrrolidine-2,5-dione ring. This step is accompanied by the opening of the coumarin lactone ring. rsc.orgresearchgate.net

These computational elucidations provide a clear, step-by-step pathway at the molecular level, which is crucial for optimizing reaction conditions and exploring the synthesis of new derivatives. rsc.orgnih.gov

A key advantage of quantum chemical calculations is the ability to map the potential energy surface of a reaction, identifying transition states and determining the activation energy (energy barrier) for each step. For the synthesis of the related 1-hydroxy-4-(2-hydroxyphenyl)-pyrrolidinedione, DFT calculations have quantified these barriers. rsc.orgrsc.org

The calculations revealed that the initial Michael addition has a relatively low energy barrier. rsc.orgrsc.org However, subsequent steps, such as the tautomerization required for the Nef-type rearrangement and the rearrangement itself, possess significantly higher energy barriers. rsc.orgrsc.org The final cyclization step, which forms the stable pyrrolidine (B122466) ring, proceeds with a very low activation energy once the necessary intermediate is formed. rsc.orgrsc.org

Table 1: Calculated Energy Barriers for the Formation of a Pyrrolidinedione Derivative

| Reaction Stage | Calculated Energy Barrier (kJ mol⁻¹) | Reference |

|---|---|---|

| Michael Addition (deprotonated nitromethane to coumarin) | 21.7 | rsc.orgrsc.org |

| Tautomerization (proton transfer in nitromethyl group) | 197.8 | rsc.orgrsc.org |

| Nef-Type Rearrangement (water-assisted oxygen migration) | 142.4 | rsc.orgrsc.org |

| Tautomerization (nitrosohydroxymethyl to hydroxy-N-hydroxyiminomethyl) | 178.4 | rsc.org |

| Cyclization (protonated intermediate) | 11.9 | rsc.orgrsc.org |

This data is for the synthesis of 1-hydroxy-4-(2-hydroxyphenyl)-2,5-dioxopyrrolidine from coumarin and nitromethane, serving as a model for pyrrolidinedione formation. rsc.orgrsc.org

Tautomerism, the migration of a proton between two atoms, is a critical consideration for 1-(2-Hydroxyphenyl)pyrrolidine-2,5-dione, which contains both a phenol (B47542) (enol-like) group and amide carbonyl groups (keto-like). nih.gov Theoretical calculations can predict the relative stability of different tautomers and the energy barriers for their interconversion. mdpi.comresearchgate.net

In systems containing a 2-hydroxyphenyl moiety, an equilibrium between the enol-imine (OH-form) and keto-enamine (NH-form) is possible. nih.gov Computational studies on analogous molecules have shown that the enol form, stabilized by the aromaticity of the phenyl ring, is often more stable than the keto tautomer. nih.gov For related pyrrolin-2-one systems, DFT calculations have quantified the energy difference between tautomers, finding it to be as low as 0.4 kcal·mol⁻¹ in an ethanol (B145695) solvent model, with a small potential barrier for interconversion. beilstein-journals.orgbeilstein-journals.org These findings suggest that this compound likely exists predominantly in its phenolic form, but the presence of other tautomers in equilibrium cannot be discounted.

Understanding the electronic structure of a molecule is key to predicting its reactivity. Molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides this insight. mdpi.com

Frontier Molecular Orbitals (HOMO-LUMO) : The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy gap between HOMO and LUMO is an indicator of molecular stability and reactivity. nih.gov For the title compound, the HOMO would likely be localized on the electron-rich hydroxyphenyl ring, while the LUMO would be centered on the electron-deficient dicarbonyl system of the pyrrolidine ring.

Molecular Electrostatic Potential (MEP) Maps : MEP maps visualize the charge distribution across a molecule, identifying electrophilic (positive potential, typically blue) and nucleophilic (negative potential, typically red) regions. nih.gov For this compound, an MEP analysis would show a negative potential around the carbonyl oxygens and the phenolic oxygen, indicating sites susceptible to electrophilic attack. Conversely, a positive potential would be expected around the acidic phenolic hydrogen. nih.gov

Theoretical calculations are highly effective in predicting vibrational spectra (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. By calculating the vibrational frequencies and comparing them to experimental spectra, each band can be assigned to a specific molecular motion (e.g., stretching, bending). mdpi.comnih.gov

For this compound, key predicted vibrations would include:

Strong C=O stretching vibrations for the dione (B5365651) carbonyls, typically calculated in the 1700-1790 cm⁻¹ region. mdpi.comresearchgate.netresearchgate.net

C-N stretching vibrations of the imide structure.

O-H stretching of the phenolic group.

Aromatic C=C and C-H vibrations from the phenyl ring. mdpi.com

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure.

Quantum chemical calculations can determine the lowest-energy three-dimensional structure of a molecule by optimizing its geometrical parameters. researchgate.net The resulting bond lengths, bond angles, and torsion angles can be compared with experimental data from X-ray crystallography to validate the accuracy of the computational method. nih.gov The pyrrolidine-2,5-dione ring itself is nearly planar. researchgate.netresearchgate.net

Table 2: Experimental Geometrical Parameters for the Core Pyrrolidine-2,5-dione Ring

| Parameter | Bond Length (Å) | Reference | Parameter | Bond Angle (°) | Reference |

|---|---|---|---|---|---|

| N1—C1 | 1.3796 | researchgate.net | C4—N1—C1 | 113.88 | researchgate.net |

| N1—C4 | 1.3609 | researchgate.net | O1—C1—N1 | 125.13 | researchgate.net |

| C1=O1 | 1.2121 | researchgate.net | O1—C1—C2 | 127.35 | researchgate.net |

| C2—C1 | 1.513 | researchgate.net | N1—C1—C2 | 107.51 | researchgate.net |

| C2—C3 | 1.524 | researchgate.net | C1—C2—C3 | 104.97 | researchgate.net |

| C4—C3 | 1.504 | researchgate.net | N1—C4—C3 | 107.82 | researchgate.net |

Note: Data obtained from single-crystal X-ray diffraction of the unsubstituted pyrrolidine-2,5-dione and serves as a benchmark for theoretical calculations. researchgate.netnih.gov

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. nih.gov This method is crucial for understanding the structural basis of protein-ligand interactions and for screening virtual libraries of compounds against specific biological targets. nih.govnih.gov

Molecular docking simulations are employed to predict the binding conformations and estimate the binding affinity of ligands within the active sites of target proteins. nih.gov The binding affinity is often expressed as a docking score or binding energy in kcal/mol, where a more negative value indicates a more favorable interaction. researchgate.net For derivatives of pyrrolidine-2,5-dione and structurally similar compounds, docking studies have been performed against various protein targets to predict their inhibitory potential. nih.govnih.gov

Virtual screening studies on compounds with similar scaffolds have shown estimated free energies of binding ranging from -4.27 to -8.08 kcal/mol against the tyrosinase enzyme. researchgate.net In a study involving acetophenone (B1666503) amide derivatives, which share some structural similarities, the most active compound exhibited a docking score of -6.568 kcal/mol. nih.gov For pyxinol derivatives targeting the NF-κB pathway, docking was used to calculate the estimated binding affinity from numerous replicates for each compound. nih.gov These computational approaches allow for the ranking of potential inhibitors based on their predicted binding strength, guiding further experimental investigation.

Table 1: Predicted Molecular Docking Performance of Pyrrolidine-2,5-dione Analogs against Various Protein Targets

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interaction Types |

|---|---|---|

| Tyrosinase | -4.27 to -8.08 researchgate.net | Hydrogen Bonding, π-π Stacking nih.gov |

| Cyclooxygenase-2 (COX-2) | Not specified, but noted as significant nih.gov | Hydrophobic, Hydrogen Bonding nih.gov |

Note: Data is based on studies of structurally related compounds and is predictive for the class of molecules.

The analysis of docked poses reveals specific amino acid residues that are crucial for ligand binding and stabilization within the protein's active site. These interactions typically include hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govresearchgate.net

Tyrosinase: For inhibitors targeting tyrosinase, a key enzyme in melanin (B1238610) biosynthesis, interactions with histidine and asparagine residues in the active site are critical. nih.govresearchgate.net Studies on similar inhibitors predict that the hydroxyl group of the ligand can form hydrogen bonds with the side chains of residues like Asn260 and Asn81. nih.gov Furthermore, the aromatic ring system can be stabilized by π-π stacking interactions with histidine residues such as His259 and His263, which are located near the catalytic copper ions of the enzyme. nih.gov

Cyclooxygenase-2 (COX-2): Pyrrolidine-2,5-dione derivatives have been investigated as anti-inflammatory agents targeting COX enzymes. nih.gov Molecular docking simulations have shown that selective COX-2 inhibitors establish significant interactions with amino acid residues located in an additional secondary pocket of the COX-2 enzyme, which is absent in the COX-1 isoform. nih.gov This provides a structural basis for their selectivity.

NF-κB: In studies targeting the NF-κB p65-p50 heterodimer, a key regulator of inflammation, docking analyses indicated that compounds could bind near the DNA binding sites of the p65 and p50 subunits. nih.gov This binding is predicted to impede the phosphorylation of p65, thereby suppressing the inflammatory signaling pathway. nih.gov

In Silico Pharmacokinetic Predictions

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies are essential for early-stage drug discovery, helping to predict the pharmacokinetic properties of a compound. researchgate.net These predictions are based on the molecule's chemical structure and are used to assess its drug-likeness. nih.govresearchgate.net Web-based tools like SwissADME and pkCSM are commonly used for these evaluations. mdpi.com

A key component of this assessment is Lipinski's Rule of Five, which suggests that orally active drugs generally have a molecular mass under 500 Daltons, a LogP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. researchgate.net Pyrrolidine-2,5-dione derivatives have been shown to possess drug-like characteristics based on these parameters. nih.gov Further predictions can evaluate properties like gastrointestinal absorption, skin permeability (log Kp), and interaction with transporters like P-glycoprotein. mdpi.comnih.gov

Table 2: Predicted In Silico ADME Properties for this compound

| Property | Predicted Value/Range | Significance |

|---|---|---|

| Molecular Weight | 191.186 g/mol synquestlabs.com | Complies with Lipinski's Rule (<500) |

| LogP (Lipophilicity) | Predicted < 5 | Complies with Lipinski's Rule |

| Hydrogen Bond Donors | 1 (hydroxyl group) | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 3 (2 carbonyl oxygens, 1 hydroxyl oxygen) | Complies with Lipinski's Rule (<10) |

| Water Solubility | Predicted to be good | Influences absorption and formulation |

| GI Absorption | Predicted to be high | Indicates potential for oral bioavailability |

Note: Values are based on the known structure and predictive models for this class of compounds. researchgate.netmdpi.com

Pharmacological Activities and Biological Mechanisms of Action of 1 2 Hydroxyphenyl Pyrrolidine 2,5 Dione Derivatives

Anti-inflammatory Activity

The anti-inflammatory potential of pyrrolidine-2,5-dione derivatives has been a primary focus of research. Studies have explored their ability to modulate key enzymatic pathways and physiological processes associated with inflammation. nih.govebi.ac.uk

A significant approach in evaluating the anti-inflammatory properties of these derivatives is through in vitro enzyme inhibition assays. The primary targets are cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are crucial in the biosynthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.govresearchgate.net

Research has shown that certain N-substituted pyrrolidine-2,5-dione derivatives exhibit potent inhibitory activity against these enzymes. For instance, a series of cycloalkyl, alkyl, and aryl carbonyl derivatives demonstrated inhibition in the low micromolar to submicromolar ranges. nih.govebi.ac.uk One notable compound, referred to as 13e in a study, emerged as a highly potent and selective inhibitor of COX-2, with an IC₅₀ value of 0.98 µM. nih.govebi.ac.uk Other derivatives also showed excellent inhibitory potential against 5-LOX, with IC₅₀ values as low as 14.01 µM. researchgate.net This dual inhibition of both COX and 5-LOX pathways is a desirable characteristic for anti-inflammatory agents, as it can offer a broader spectrum of activity.

In Vitro Enzyme Inhibition by Pyrrolidine-2,5-dione Derivatives

| Compound/Derivative | Target Enzyme | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| Compound 13e | COX-2 | 0.98 | nih.govebi.ac.uk |

| Compound 6 | COX-2 | 11.96 | researchgate.net |

| Compound 7 | COX-2 | 13.93 | researchgate.net |

| Compound 5f | COX-2 | 13.54 | researchgate.net |

| Compound 6 | 5-LOX | 14.01 | researchgate.net |

| Compound 7 | 5-LOX | 14.13 | researchgate.net |

The anti-inflammatory activity of these compounds is further supported by their ability to inhibit protein denaturation and protease activity. nih.gov Protein denaturation is a well-documented cause of inflammation. Several pyrrolidine-2,5-dione derivatives have been evaluated for their ability to prevent the denaturation of bovine serum albumin. ebi.ac.uk

To confirm the anti-inflammatory effects observed in vitro, derivatives of 1-(2-hydroxyphenyl)pyrrolidine-2,5-dione have been subjected to in vivo studies, most commonly the carrageenan-induced paw edema test in rodents. nih.govrsc.org This model is widely used to assess the efficacy of acute anti-inflammatory agents.

In these studies, selected potent compounds from in vitro assays, such as derivatives 3b and 13e, were administered to animals before inducing inflammation with carrageenan. nih.govebi.ac.uk The results indicated a significant reduction in paw edema size compared to control groups. researchgate.net For example, one derivative exhibited a 62.92% inhibition of paw edema, surpassing the standard drug aspirin (B1665792) in the same test. researchgate.net Another compound showed 54.77% inhibition at its highest tested dose. These findings validate the anti-inflammatory potential of this class of compounds in a living organism. researchgate.net

In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Test

| Compound/Derivative | Inhibition of Edema (%) | Time Point | Reference |

|---|---|---|---|

| Hd. Chf | 62.92 | 4th hour | researchgate.net |

| Ethyl 1-(1-cyclohexyl-2,5-dioxopyrrolidin-3-yl)-2-oxocyclohexane-1-carboxylate | 54.77 | Highest dose | researchgate.net |

| Chloroform fraction | 46.15 | Not specified | researchgate.net |

The mechanism of anti-inflammatory action for these derivatives involves the modulation of various inflammatory mediators. The inhibition of COX and 5-LOX enzymes directly leads to a decreased production of prostaglandins (like PGE₂) and leukotrienes, respectively. nih.govresearchgate.net Studies have confirmed that the anti-inflammatory effect is mediated through the dual inhibition of these pathways. researchgate.net The possible mode of action for compounds like 3b and 13e was ascertained by evaluating their effects on mediators including histamine, bradykinin, prostaglandin, and leukotriene, confirming their role in suppressing these pro-inflammatory substances. nih.govebi.ac.uk

A key aspect of modern anti-inflammatory drug design is the selective inhibition of COX-2 over COX-1. COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, whereas COX-2 is induced during inflammation. Selective COX-2 inhibitors are therefore expected to have fewer gastrointestinal side effects.

Several pyrrolidine-2,5-dione derivatives have demonstrated significant COX-2 selectivity. nih.govebi.ac.uk Compound 13e, for example, showed a COX-2 selectivity index (SI) of 31.5. nih.govebi.ac.uk Molecular docking simulations have supported these findings, revealing that the selective compounds fit well into the active site of the COX-2 enzyme. ebi.ac.uk These selective inhibitors show significant interactions with amino acid residues present in an additional secondary pocket of the COX-2 enzyme, which is absent in COX-1, explaining their selectivity. nih.govebi.ac.uk

Antimicrobial Activity

In addition to their anti-inflammatory properties, derivatives of this compound have been explored for their antimicrobial potential. nih.govnih.gov Research has demonstrated that these compounds can exhibit activity against a range of pathogenic microorganisms, including both bacteria and fungi. nih.govmdpi.com

Specifically, derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have shown structure-dependent antimicrobial activity, particularly against Gram-positive pathogens such as Staphylococcus aureus, Enterococcus faecalis, and Clostridioides difficile. nih.gov Certain synthesized compounds displayed moderate to low antimicrobial activities when tested against various bacterial and fungal species. nih.gov For instance, one study reported Minimum Inhibitory Concentration (MIC) values for a derivative (compound 5) ranging from 32 to 128 µg/mL against the tested microbes. nih.gov Another derivative containing an azo group (compound 8) showed slightly better antibacterial activity, particularly against Staphylococcus aureus. nih.gov These findings suggest that the pyrrolidine-2,5-dione scaffold is a promising starting point for the development of new antimicrobial agents. nih.govmdpi.com

Antimicrobial Activity of Pyrrolidine-2,5-dione Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 5 | Various bacteria/fungi | 32-128 | nih.gov |

| Compound 8 (Azo derivative) | Various bacteria/fungi | 16-256 | nih.gov |

| Compound 3 | Various bacteria/fungi | 64-128 | nih.gov |

Antibacterial Efficacy Against Multidrug-Resistant Gram-Positive Pathogens

Derivatives of pyrrolidine-2,5-dione have demonstrated notable antibacterial activity against several multidrug-resistant Gram-positive pathogens.

Research into a series of novel succinimide-maleimide derivatives revealed significant antimicrobial potential. Specifically, certain compounds from this series exhibited potent activity against Enterococcus faecalis, a common and often antibiotic-resistant pathogen. The minimum inhibitory concentration (MIC) values for the most effective compounds were recorded at 0.25 µM and 0.5 µM, indicating strong bactericidal or bacteriostatic capabilities.

In another study, a pyrrolidine-2,5-dione derivative fused to a dibenzobarrelene backbone showed moderate activity against Staphylococcus aureus, with MIC values ranging from 32 to 128 µg/mL. While less potent than the reference drug ciprofloxacin, these findings highlight the potential of the succinimide (B58015) scaffold in developing new antibacterial agents. Further investigation into metal complexes of a synthesized 1-((dicyclohexylamino)(phenyl)methyl) pyrrolidine-2,5-dione ligand also confirmed its activity against Staphylococcus aureus.

Additionally, a related compound, pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro, isolated from the marine bacterium Bacillus tequilensis, was found to be a potent inhibitor of multidrug-resistant S. aureus (MDRSA), with an MIC of 15 ± 0.172 mg L−1. nih.gov This demonstrates that the broader family of compounds containing the pyrrolidinedione ring system is a promising source for new antibiotics.

Table 1: Antibacterial Activity of Pyrrolidine-2,5-dione Derivatives

| Compound Type | Pathogen | MIC Value | Reference |

|---|---|---|---|

| Succinimide-maleimide derivative | Enterococcus faecalis | 0.25 - 0.5 µM | |

| Dibenzobarrelene-fused derivative | Staphylococcus aureus | 32 - 128 µg/mL | |

| Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro | Multidrug-resistant S. aureus | 15 ± 0.172 mg L−1 | nih.gov |

| 1-((dicyclohexylamino)(phenyl)methyl) derivative | Staphylococcus aureus | Activity confirmed |

Activity Against Vancomycin-Intermediate Staphylococcus aureus Strains

While direct studies on this compound derivatives against Vancomycin-Intermediate Staphylococcus aureus (VISA) strains are limited, the demonstrated efficacy of related compounds against multidrug-resistant S. aureus suggests a potential avenue for future research. nih.gov The development of resistance to vancomycin, a last-resort antibiotic for serious Gram-positive infections, is a major public health concern. The ability of pyrrolidinedione derivatives to inhibit the growth of MDRSA indicates that their mechanism of action might differ from that of existing antibiotics, potentially allowing them to bypass common resistance mechanisms. Further screening of these derivatives against VISA and vancomycin-resistant S. aureus (VRSA) is warranted to explore this possibility.

Antifungal Efficacy Against Multidrug-Resistant Fungal Pathogens

The antifungal properties of pyrrolidine-2,5-dione derivatives have been evaluated against a variety of fungal pathogens, including those resistant to multiple drugs.

A study on succinimide-maleimide derivatives identified several compounds with potent activity against Candida albicans, with MIC values as low as 0.125 µM. Similarly, dibenzobarrelene-fused pyrrolidine-2,5-dione derivatives displayed moderate antifungal effects against C. albicans, Candida tropicalis, and Cryptococcus neoformans. Another investigation involving metal complexes of a pyrrolidine-2,5-dione derivative showed activity against Aspergillus niger and Aspergillus fumigatus.

Furthermore, a series of novel pyrrolidine-2,4-dione (B1332186) derivatives, which are structurally related, exhibited striking antifungal activity against plant-pathogenic fungi such as Rhizoctonia solani, Botrytis cinerea, and Fusarium graminearum. researchgate.net One particular compound from this series was more effective against R. solani than the commercial fungicide boscalid. researchgate.net

Table 2: Antifungal Activity of Pyrrolidine-2,5-dione and Related Derivatives

| Compound Type | Pathogen | MIC Value / Activity | Reference |

|---|---|---|---|

| Succinimide-maleimide derivative | Candida albicans | 0.125 - 0.5 µM | |

| Dibenzobarrelene-fused derivative | C. albicans, C. tropicalis, C. neoformans | Moderate activity (MIC: 64-256 µg/mL) | |

| 1-((dicyclohexylamino)(phenyl)methyl) derivative | Aspergillus niger, Aspergillus fumigatus | Activity confirmed | |

| Pyrrolidine-2,4-dione derivative | Rhizoctonia solani | EC50: 0.39 μg mL−1 | researchgate.net |

Anticancer and Antiproliferative Activities

The cytotoxic potential of this compound derivatives has been extensively studied in various human cancer cell lines, revealing promising antiproliferative effects.

Cytotoxicity in Human Cancer Cell Lines

Derivatives of pyrrolidine-2,5-dione have shown significant cytotoxicity across a range of human cancer cell lines. A series of N-substituted pyrrolidine-2,5-diones demonstrated potent activity against human breast adenocarcinoma (MCF-7), human cervical cancer (HeLa), and human myelogenous leukemia (K562) cells. nih.gov Notably, compounds with a 4-bromophenyl group were more potent against MCF-7 cells than the standard chemotherapy drug cisplatin (B142131), with an IC50 value of 1.25 µM. researchgate.netnih.gov

Other derivatives exhibited strong activity against HeLa cells, with IC50 values comparable to cisplatin. nih.govnih.gov Further studies confirmed the activity of different pyrrolidine-2,5-dione derivatives against human lung carcinoma (A549) and liver cancer (HepG2) cells. nih.govnih.gov For instance, a derivative with a 4-chlorophenyl group was particularly effective against A549 cells, showing a lower IC50 value than cisplatin. nih.govnih.gov

A separate study on a succinimide derivative synthesized through Michael addition showed the highest cytotoxicity against the colon cancer cell line HCT-116, with an IC50 value of 78 µg/mL. The cytotoxic potential of chalcone (B49325) derivatives, which share some structural similarities, has also been noted against Jurkat cells (transformed human T lymphocytes).

Table 3: Cytotoxicity (IC50) of Pyrrolidine-2,5-dione Derivatives in Human Cancer Cell Lines

| Cell Line | Cancer Type | Compound Derivative | IC50 Value | Reference(s) |

|---|---|---|---|---|

| MCF-7 | Breast Adenocarcinoma | N-Aryl (4-bromophenyl) | 1.25 µM | researchgate.netnih.gov |

| HeLa | Cervical Cancer | N-Aryl (4-iodophenyl) | 2.15 µM | nih.govnih.gov |

| A549 | Lung Carcinoma | N-Aryl (4-chlorophenyl) | 1.25 µM | nih.govnih.gov |

| HCT-116 | Colon Cancer | Aldehydic-Pyrrolidinedione | 78 µg/mL | |

| K562 | Myelogenous Leukemia | N-substituted | 1.25 µM | nih.gov |

| Jurkat | T-cell Leukemia | 4'-hydroxychalcone (p-chlorophenyl) | Potent activity |

Induction of Apoptosis and Reactive Oxygen Species (ROS) Production

The anticancer mechanism of many pyrrolidine-2,5-dione derivatives involves the induction of apoptosis, or programmed cell death. Mitochondria are often central to this process, acting as both a source and a target of reactive oxygen species (ROS). nih.gov

Studies on potent succinimide derivatives have confirmed that their anticancer effects are mediated through the induction of apoptosis and the generation of ROS in MCF-7 breast cancer cells. The production of ROS can create an oxidative cellular environment that damages cellular components, including DNA, and triggers apoptotic pathways.

A structurally related compound, 1-(2-hydroxy-5-methylphenyl)-3-phenyl-1,3-propanedione, was found to induce apoptosis in A431 cancer cells by modulating mitochondrial functions through ROS. The generation of ROS occurred early in the apoptotic process, leading to subsequent events like cytochrome c release and caspase activation. This suggests that creating oxidative stress is a key mechanism by which these compounds eliminate cancer cells.

Gene Expression Modulation

The pro-apoptotic and antiproliferative effects of these compounds are linked to their ability to modulate the expression of critical genes involved in cell cycle control and cell death.

Research on a related beta-diketone compound demonstrated significant changes in gene expression in cancer cells. This included the up-regulation of pro-apoptotic genes like Bad and the cell cycle inhibitor p21. Concurrently, there was a down-regulation of anti-apoptotic genes such as Bcl-2 and Bcl-XL, as well as the tumor suppressor p53. Furthermore, the compound markedly increased the expression of the growth arrest DNA damage-inducible gene 153 (GADD153), a key marker of cellular stress that can trigger apoptosis.

While direct evidence linking this compound derivatives to the modulation of Peroxisome proliferator-activated receptor gamma (PPARγ), Aryl hydrocarbon receptor (AHR), or Nuclear factor erythroid 2-related factor 2 (Nrf2, also known as NRFL2) is still emerging, these pathways are known to be involved in apoptosis, inflammation, and cellular defense against oxidative stress, making them plausible targets for these compounds.

Differential Cytotoxicity Against Normal versus Cancerous Cell Lines

Derivatives of the pyrrolidine-2,5-dione scaffold have been investigated for their potential as anticancer agents, with a focus on their selective action against malignant cells over healthy ones. Research into diphenylamine-pyrrolidin-2-one-hydrazone derivatives demonstrated that the selectivity of these compounds varies significantly depending on their chemical structure. nih.gov In one study, while several compounds showed activity against various cancer cell lines, some were found to be more cytotoxic to normal fibroblasts and were consequently excluded from further investigation. nih.gov However, four specific compounds were identified as being relatively selective against the tested cancer cells, particularly the prostate cancer cell line PPC-1 and the melanoma cell line IGR39, when compared to fibroblasts. nih.gov

Similarly, studies on other pyrrolidine (B122466) derivatives have shown selective growth inhibitory activity against human cancer cell lines, such as breast cancer (MDA-MB-231) and chronic myelogenous leukemia (K562), while being less active against non-cancerous human lung fibroblasts. researchgate.net For instance, certain succinimide derivatives demonstrated potent activity against breast cancer cells (MCF-7), with IC50 values lower than the positive control drug, cisplatin. uobasrah.edu.iq The evaluation of a compound's selectivity index, which compares its cytotoxicity towards cancer cells versus normal cells, is a critical step in identifying promising candidates for further development. nih.govresearchgate.net Compounds with a cytotoxicity ratio of 2 or more in favor of cancer cells are considered to have favorable selectivity. nih.gov

Table 1: Selective Cytotoxicity of Pyrrolidine-2,5-dione Derivatives

| Compound Type | Cancer Cell Line(s) | Normal Cell Line | Observation | Reference |

|---|---|---|---|---|

| Diphenylamine-pyrrolidin-2-one-hydrazones | Prostate (PPC-1), Melanoma (IGR39) | Fibroblasts | Identified compounds with a cytotoxicity ratio ≥2, indicating selectivity for cancer cells. | nih.gov |

| Pyrrolidine Derivatives | Breast (MDA-MB-231), Leukemia (K562) | Lung Fibroblasts (WI-26VA4) | Some compounds showed selective growth inhibition of cancer cell lines. | researchgate.net |

| Succinimide Derivatives | Breast (MCF-7) | Not specified | Compounds 5i and 5l showed lower IC50 values than cisplatin. | uobasrah.edu.iq |

Anticonvulsant Activity

The anticonvulsant potential of various this compound derivatives has been extensively evaluated using standard preclinical animal models of epilepsy. The two most common tests are the maximal electroshock seizure (MES) test, which is a model for generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) seizure test, a model for absence seizures. nih.govnih.gov

Research has shown that hybrid compounds based on the pyrrolidine-2,5-dione framework are effective in both the MES and scPTZ tests, as well as the six-Hertz (6 Hz) model in mice. nih.gov These hybrid molecules, which combine features of clinically used antiepileptic drugs like ethosuximide (B1671622), often exhibit a broader spectrum of protection and more potent efficacy compared to the parent drugs. nih.gov

The specific substitutions on the pyrrolidine-2,5-dione ring are crucial for the observed activity. Studies on 1-(2-pyridinyl)-succinimides revealed that the anticonvulsant activity is highly dependent on the substituents at the 3-position of the ring. nih.gov For example, 3,3-dialkyl-pyrrolidine-2,5-diones were among the most active compounds. nih.gov In one series, 1-(4-methyl-2-pyridinyl)-3-cyclohexyl-pyrrolidine-2,5-dione was identified as the most active compound, providing protection in the scPTZ test at a dose of 30 mg/kg. nih.gov Conversely, unsubstituted derivatives were found to be inactive in both the MES and scPTZ tests. nih.gov

Table 2: Anticonvulsant Activity of Pyrrolidine-2,5-dione Derivatives in Animal Models

| Compound Series | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Hybrid Pyrrolidine-2,5-diones | MES, scPTZ, 6 Hz (mice) | Effective in all three models, showing a broad spectrum of activity. | nih.gov |

| 1-(2-pyridinyl)-succinimides | MES, scPTZ | Activity depends on substitution at position-3; 3,3-dialkyl derivatives were most active. | nih.gov |

| 1-(4-methyl-2-pyridinyl)-3-cyclohexyl-pyrrolidine-2,5-dione | scPTZ | Showed protection at a dose of 30 mg/kg. | nih.gov |

| Unsubstituted Pyrrolidine-2,5-diones | MES, scPTZ | Devoid of anticonvulsant activity. | nih.gov |

The mechanism underlying the anticonvulsant effects of pyrrolidine-2,5-dione derivatives is believed to involve their interaction with key ion channels in the central nervous system. nih.gov Voltage-gated ion channels, particularly sodium (NaV) and calcium (CaV) channels, are critical for regulating neuronal excitability. nih.govnih.govwiley-vch.de Dysfunctional channel activity is a hallmark of epilepsy, and many antiepileptic drugs target these channels. frontiersin.org

In vitro ligand binding studies have provided evidence that the most probable molecular mechanism for the anticonvulsant action of certain hybrid pyrrolidine-2,5-dione compounds is their influence on neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov By modulating these channels, the compounds can stabilize neuronal membranes and prevent the excessive, synchronous firing of neurons that leads to seizures. The interaction with both sodium and calcium channels may contribute to the broad spectrum of activity observed in animal models, as different seizure types are mediated by different ion channel pathologies. nih.gov

Tyrosinase Inhibitory Activity

Certain derivatives of this compound have been identified as potent inhibitors of tyrosinase, the key enzyme in melanin (B1238610) biosynthesis. rsc.orgresearchgate.netmdpi.com Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, a critical step in the melanin production pathway. plos.orgnih.gov The inhibition of this L-DOPA oxidase activity is a primary measure of a compound's potential as a tyrosinase inhibitor.

In a study focusing on a series of hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives, one compound, designated HMP, demonstrated particularly strong inhibitory effects. rsc.orgresearchgate.net At a concentration of 20 μM, HMP inhibited the L-DOPA oxidase activity of mushroom tyrosinase by 83.87%. rsc.org Further analysis revealed that HMP has an IC50 value of 2.23 ± 0.44 μM for mushroom tyrosinase inhibition, which is significantly more potent than the well-known tyrosinase inhibitor kojic acid (IC50 = 20.99 ± 1.80 μM). rsc.orgresearchgate.net Kinetic studies determined that HMP acts as a competitive inhibitor of the enzyme. rsc.orgresearchgate.net

Table 3: L-DOPA Oxidase Inhibition by a Hydroxybenzylidenyl Pyrrolidine-2,5-dione Derivative (HMP)

| Compound | Inhibition of L-DOPA Oxidase Activity (at 20 µM) | IC50 Value (µM) | Mechanism of Inhibition | Reference |

|---|---|---|---|---|

| HMP | 83.87% | 2.23 ± 0.44 | Competitive | rsc.orgresearchgate.net |

| Kojic Acid (Reference) | Not specified | 20.99 ± 1.80 | Not specified | rsc.orgresearchgate.net |

The ability of this compound derivatives to inhibit tyrosinase activity translates to a functional reduction in melanin synthesis in cellular models. Melanin production is an intricate process that can be modulated by targeting the tyrosinase enzyme. nih.govnih.govtechscience.com

Competitive Inhibition Kinetics

Derivatives of pyrrolidine-2,5-dione have been identified as competitive inhibitors of various enzymes, a mechanism where the inhibitor molecule binds to the active site of the enzyme, preventing the substrate from binding.

One study focused on hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives as potential inhibitors of tyrosinase, a key enzyme in melanin synthesis. nih.gov Among the synthesized compounds, a derivative known as HMP was found to be a potent competitive inhibitor of mushroom tyrosinase. nih.gov Kinetic analysis revealed that HMP inhibits the enzyme with an inhibition constant (Ki) of 4.24 x 10-7 M, indicating a high affinity for the enzyme's active site. nih.gov This competitive inhibition mechanism suggests that these derivatives could be developed for conditions related to hyperpigmentation. nih.gov

In another area, several novel compounds based on the pyrrolidine-2,5-dione structure were synthesized and evaluated for their inhibitory activity against enzymes such as human placental aromatase (AR) and rat testicular 17α-hydroxylase/17,20-lyase (P450(17)α). ebi.ac.uk The results showed that these compounds exhibited good inhibitory potential, with some derivatives being equipotent to known inhibitors like Aminoglutethimide and Ketoconazole. ebi.ac.uk Kinetic studies are essential to fully elucidate the nature of this inhibition. mdpi.com

Table 1: Competitive Inhibition Data for Pyrrolidine-2,5-dione Derivatives

| Derivative | Target Enzyme | Inhibition Constant (Kᵢ) |

|---|

Antioxidant Activity (e.g., DPPH Free Radical Scavenging)

The antioxidant potential of pyrrolidine-2,5-dione derivatives has been investigated through various in vitro assays, most notably the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. researchgate.netnih.govresearchgate.net This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. researchgate.netnih.gov

In one study, a series of succinimide derivatives were synthesized and evaluated for their antioxidant properties. researchgate.net Two compounds, designated MSJ2 and MSJ10, demonstrated significant DPPH free radical scavenging activity, with IC₅₀ values of 2.59 µM and 2.52 µM, respectively. researchgate.netnih.gov The IC₅₀ value represents the concentration of the compound required to scavenge 50% of the DPPH radicals and is a measure of antioxidant potency. researchgate.net Another investigation into ketoesters derivatives of succinimides also revealed moderate to dominant antioxidant activity in the DPPH assay. researchgate.net For instance, one of the tested compounds showed an IC₅₀ value of 440 µg/mL. researchgate.net The presence of electron-rich moieties is believed to contribute to the antioxidant capacity of these molecules. nih.gov

Table 2: DPPH Radical Scavenging Activity of Pyrrolidine-2,5-dione Derivatives

| Compound | IC₅₀ Value (DPPH Assay) | Reference |

|---|---|---|

| MSJ2 | 2.59 µM | researchgate.netnih.gov |

| MSJ10 | 2.52 µM | researchgate.netnih.gov |

| Ketoester Derivative 1 | 440 µg/mL | researchgate.net |

Other Reported Biological Activities and Pharmacological Relevance

The versatile scaffold of this compound has led to its exploration in a variety of other therapeutic areas.

HMG-CoA Reductase Inhibition

While direct inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase by this compound is not extensively documented, related structures have been investigated for their lipid-lowering effects. HMG-CoA reductase is the rate-limiting enzyme in the cholesterol biosynthesis pathway and is the target of statin drugs. researchgate.net

Research has been conducted on 1H-pyrrole-2,5-dione derivatives as potential cholesterol absorption inhibitors. One particularly active inhibitor, 3-(4-fluorophenyl)-1-[(3S)-3-hydroxy-3-(4-hydroxyphenyl)propyl]-4-(4-hydroxyphenyl)-1H-pyrrole-2,5-dione, was identified and shown to significantly inhibit cholesterol uptake in vitro without notable cytotoxicity. Furthermore, a preclinical study of a different succinimide derivative demonstrated lipid-lowering effects in a rat model. These findings suggest that the pyrrolidine-2,5-dione core may be a valuable starting point for developing novel agents that modulate lipid metabolism, although not necessarily through direct HMG-CoA reductase inhibition.

Immunomodulating Activity

The pyrrolidine-2,5-dione framework has been utilized to design potent immunomodulatory agents. A key area of this research has been the development of inhibitors for tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine central to autoimmune diseases. Structure-based drug design has led to the synthesis of pyrrolidine-2,5-diones that can directly bind to TNF-α, thereby blocking its signaling pathways.

In a different immunomodulatory approach, derivatives of pyrrolidine-2,5-dione have been developed as inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1). IDO1 is an enzyme that plays a crucial role in immune tolerance by catalyzing the degradation of tryptophan, and its inhibition is a promising strategy in cancer immunotherapy. Additionally, N-substituted pyrrolidine-2,5-dione derivatives have been reported as multi-target anti-inflammatory agents, showing inhibitory activity against cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), all of which are key enzymes in inflammatory pathways. nih.gov

Antiviral Activity